

Perylene Red vs. Perylene Scarlet: A Comparative Guide for Scientific Applications

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Compound of Interest

Compound Name: Perylene Red

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A detailed analysis of Pigment Red 178 and Pigment Red 149 for researchers, scientists, and drug development professionals.

In the realm of organic dyes, the perylene family stands out for its exceptional chemical and photostability, strong light absorption, and high fluorescence quantum yields. These properties make perylene derivatives highly attractive for a range of scientific applications, from fluorescence microscopy and bio-imaging to organic electronics. This guide provides a comparative analysis of two common perylene pigments: **Perylene Red** (Pigment Red 178) and Perylene Scarlet (Pigment Red 149). While extensively used in the pigment industry, their application in research, particularly in biological contexts, requires a clear understanding of their specific properties and limitations.

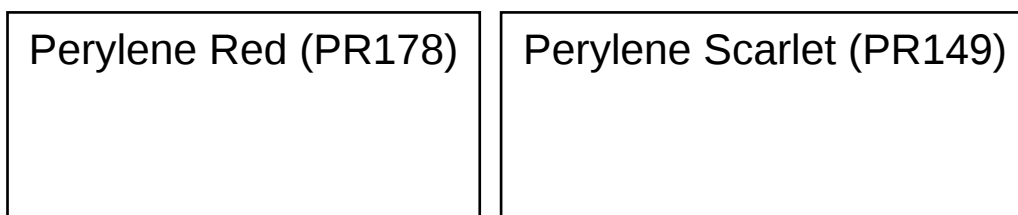
Nomenclature and Chemical Identity

It is crucial to distinguish between **Perylene Red** and Perylene Scarlet by their pigment index numbers, as the common names can be ambiguous.

- **Perylene Red** is chemically identified as Pigment Red 178 (PR178). It is a perylene diimide derivative that typically exhibits a neutral to slightly cool, deep red hue.
- Perylene Scarlet is identified as Pigment Red 149 (PR149). This perylene diimide derivative is characterized by a warmer, more orange-toned red color.^{[1][2]}

The chemical structures of these two pigments are presented below. The core perylene structure is responsible for their inherent stability and fluorescence, while the different N,N'-substituents on the diimide groups give rise to their distinct color and chemical properties.

Chemical Structures of Perylene Red and Perylene Scarlet



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Caption: Chemical structures of **Perylene Red** (PR178) and Perylene Scarlet (PR149).

Comparative Data of Physical and Chemical Properties

The following table summarizes the known properties of **Perylene Red** and Perylene Scarlet. It is important to note that much of the available quantitative data pertains to their use as industrial pigments, and detailed photophysical characterization in solvents relevant to biological research is limited. Perylene pigments are generally known for their poor solubility in common organic solvents and water, which presents a significant challenge for their use in solution-based applications.[3]

Property	Perylene Red (PR178)	Perylene Scarlet (PR149)
Pigment Index Name	Pigment Red 178	Pigment Red 149
CAS Number	3049-71-6[4]	4948-15-6[5]
Molecular Formula	C ₄₈ H ₂₆ N ₆ O ₄ [3][4]	C ₄₀ H ₂₆ N ₂ O ₄ [5][6]
Molecular Weight	750.76 g/mol [3]	598.65 g/mol [6]
Hue	Middle red, can have slight cool undertones[2]	Warm, scarlet red with orange undertones[7]
Solubility	Insoluble in water and most common organic solvents[3]	Insoluble in water, slightly soluble in some organic solvents[6]
Lightfastness	Generally excellent[8]	Very good, though some sources suggest potential for darkening in tints[7]
Transparency	Semi-transparent to semi-opaque[8]	Generally transparent, can vary by formulation[2]

Performance in Scientific Applications

While **Perylene Red** and Perylene Scarlet are not commonly used "off-the-shelf" in biological research due to their insolubility, the broader class of perylene diimide (PDI) dyes are extensively studied and functionalized for such applications.[9][10] Understanding the properties of PR178 and PR149 can inform the design of novel, soluble perylene derivatives for specific scientific purposes.

Fluorescence and Bio-imaging

Perylene diimides are known for their high fluorescence quantum yields and exceptional photostability, making them ideal candidates for fluorescent probes.[1][11] For PR178 and PR149 to be used in applications like fluorescence microscopy or flow cytometry, they would need to be rendered water-soluble and capable of targeting specific cellular compartments. This is typically achieved by introducing hydrophilic or functional groups to the perylene core or the imide substituents.

Potential Advantages for Imaging:

- **High Photostability:** Perylene dyes are more resistant to photobleaching compared to many conventional fluorophores, allowing for longer imaging experiments.
- **Large Stokes Shift:** Many perylene derivatives can be designed to have a large separation between their absorption and emission maxima, which is advantageous for reducing background signal in fluorescence imaging.
- **Tunable Emission:** The emission wavelength of perylene diimides can be tuned from the visible to the near-infrared (NIR) region by modifying their chemical structure. Red and NIR emitting dyes are particularly valuable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[9]

Challenges:

- **Solubility:** The primary hurdle for using PR178 and PR149 in biological applications is their extremely low solubility in aqueous buffers.
- **Aggregation-Caused Quenching (ACQ):** Perylene diimides have a strong tendency to aggregate in solution, which can lead to fluorescence quenching. This needs to be overcome through chemical modification or formulation strategies.

Drug Development and Theranostics

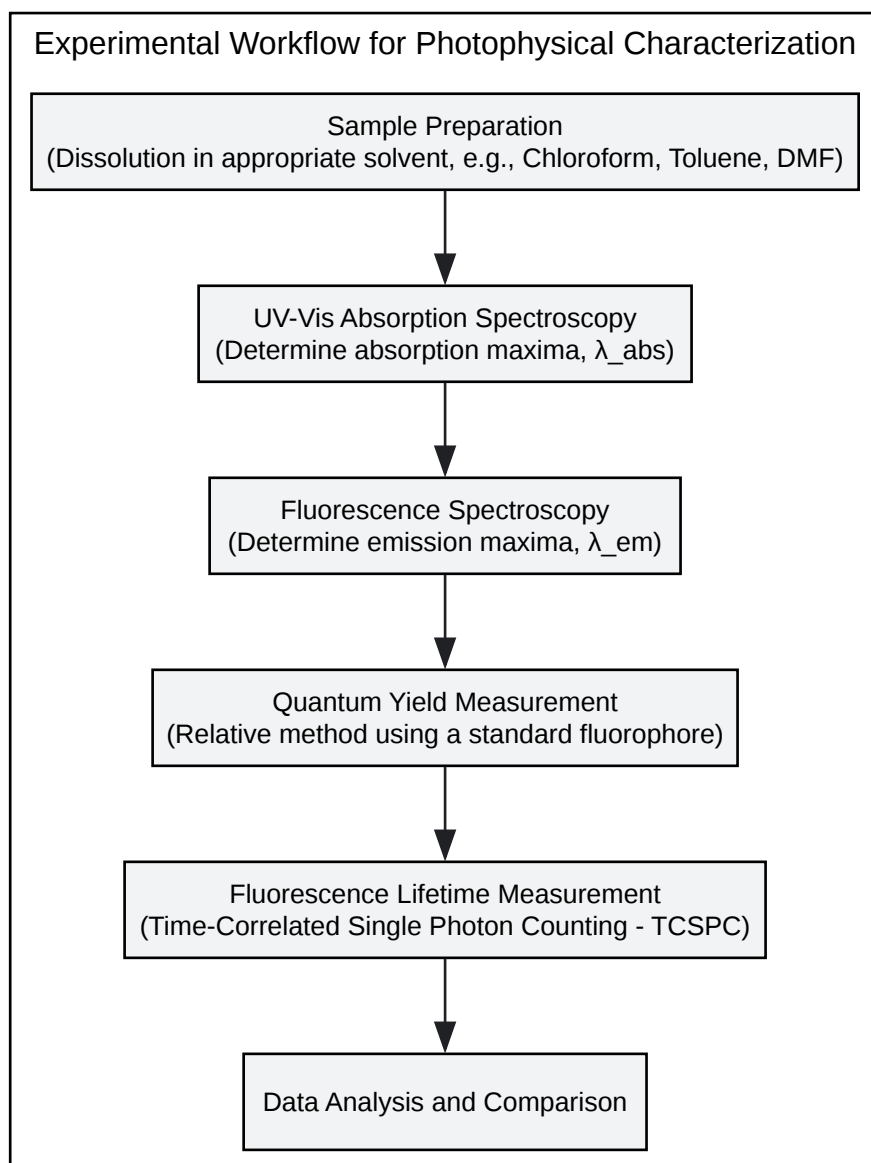
The unique photophysical properties of perylene derivatives also make them interesting for applications in drug development, particularly in photodynamic therapy (PDT) and as theranostic agents. In PDT, a photosensitizer generates reactive oxygen species upon light activation to kill cancer cells. Perylene diimides can be designed to be efficient photosensitizers. As theranostic agents, they can combine diagnostic imaging with therapeutic action.

Experimental Protocols

For researchers interested in exploring the potential of **Perylene Red**, Perylene Scarlet, or custom-synthesized derivatives, the following experimental workflows are fundamental.

Photophysical Characterization Workflow

The characterization of the optical properties of these dyes is the first step in evaluating their suitability for any application.



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Caption: A generalized workflow for the photophysical characterization of fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. A common method for its determination is the relative method, using a well-characterized standard.

Protocol:

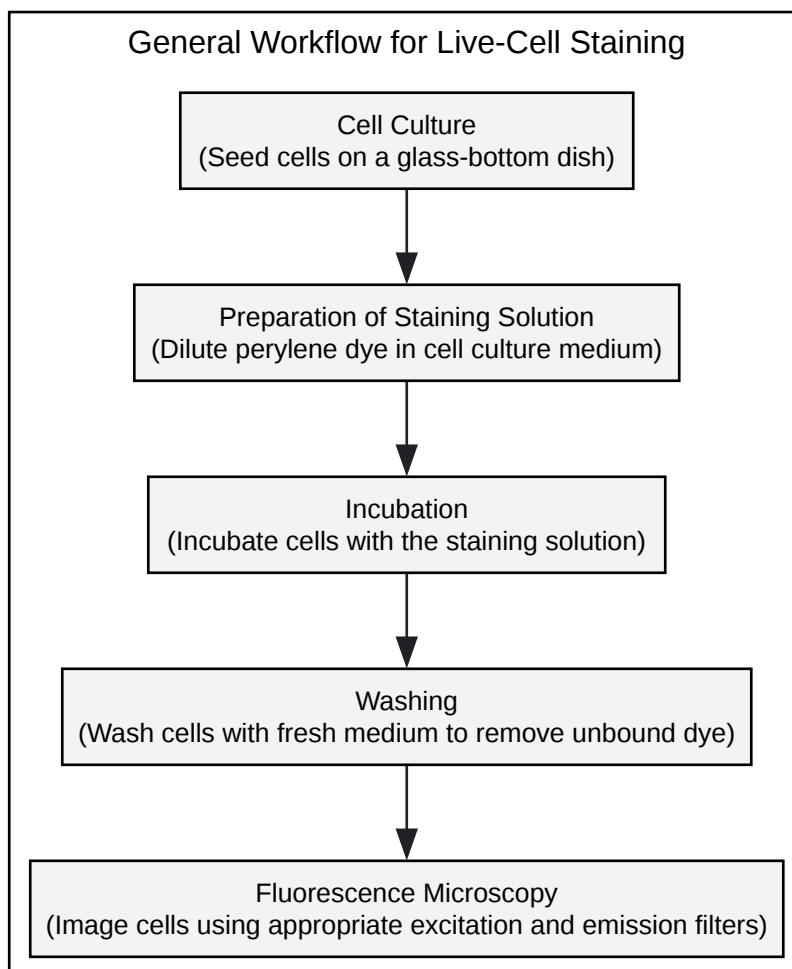
- **Select a Standard:** Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample.
- **Prepare Solutions:** Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Measure Absorbance:** Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.
- **Measure Fluorescence:** Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
- **Integrate Spectra:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Plot Data:** For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
- **Calculate Quantum Yield:** The quantum yield of the sample ($\Phi_{F,\text{sample}}$) can be calculated using the following equation:

$$\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

In Vitro Cell Staining (General Protocol)

For modified, water-soluble perylene derivatives, a general protocol for live-cell imaging is as follows:



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Caption: A simplified workflow for staining live cells with a fluorescent dye.

Conclusion

Perylene Red (PR178) and **Perylene Scarlet (PR149)** are robust pigments with distinct red hues. While their direct application in solution-based scientific research is hampered by poor solubility, they represent the core chromophore of a class of dyes with immense potential. For researchers in drug development and the life sciences, the value of PR178 and PR149 lies in their role as starting points for the synthesis of novel, functionalized perylene diimide derivatives. By chemically modifying these structures to improve solubility and introduce

targeting moieties, it is possible to harness their exceptional photostability and fluorescence for advanced applications in cellular imaging and therapy. The choice between a PR178 or PR149-based scaffold would depend on the desired spectral properties for the final probe, with PR149 offering a starting point for more orange-red emitting fluorophores and PR178 for deeper red emitters. Future research into solubilized and functionalized versions of these specific pigments could unlock their full potential for the scientific community.

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